molecular formula C15H18F3N3O2S B12228191 2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12228191
M. Wt: 361.4 g/mol
InChI Key: WUJBNKGAZDLYSC-UHFFFAOYSA-N
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Description

2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyclopropanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring system, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible synthetic route could involve the following steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid or diester.

    Introduction of the Cyclopropanesulfonyl Group: This step may involve the reaction of the cyclopropane derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Trifluoromethylpyridine Ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted pyridine derivative and a suitable coupling partner.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropanesulfonyl group and the trifluoromethylpyridine ring could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyridine
  • **2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-chloropyridine
  • **2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-bromopyridine

Uniqueness

The presence of the trifluoromethyl group in 2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group is known to impart unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity.

Properties

Molecular Formula

C15H18F3N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

5-cyclopropylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C15H18F3N3O2S/c16-15(17,18)12-1-4-14(19-5-12)20-6-10-8-21(9-11(10)7-20)24(22,23)13-2-3-13/h1,4-5,10-11,13H,2-3,6-9H2

InChI Key

WUJBNKGAZDLYSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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